1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
Beschreibung
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-12-13-23(20(2)18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-24(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXRJKJWZDEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected and further cyclized to form the final product .
Analyse Chemischer Reaktionen
Sulfonamide Group Reactivity
The benzenesulfonyl group participates in hydrolysis and nucleophilic substitution reactions. Under acidic or basic conditions, the sulfonamide bond (S-N) may cleave, though stability is enhanced by the electron-donating methyl groups on the adjacent phenyl ring .
Triazoloquinazoline Core Reactions
The electron-deficient triazoloquinazoline system undergoes electrophilic aromatic substitution (EAS) at specific positions. The fused triazole ring may also open under reductive conditions .
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitration at C-8 of quinazoline ring | |
| Reductive Ring Opening | H₂ (1 atm), Pd/C, ethanol, 25°C | Triazole ring cleavage to form diamine |
Piperazine Derivative Reactivity
The secondary amines in the piperazine ring undergo alkylation, acylation, and salt formation. Steric hindrance from the 2,4-dimethylphenyl group moderates reaction rates .
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C | N-acetylpiperazine derivative | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium salt formation |
Cross-Coupling Reactions
The quinazoline C-5 position (adjacent to the piperazine) participates in Suzuki-Miyaura couplings due to its halogen-like reactivity .
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl formation at C-5 |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants, with degradation observed only under harsh conditions.
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 50°C, 24h | Partial oxidation of piperazine to N-oxide |
Photochemical Behavior
UV irradiation induces isomerization of the triazole ring, altering biological activity .
| Conditions | Outcome | References |
|---|---|---|
| UV (254 nm), MeOH, 2h | Triazole ring isomerization (1,2,3 → 1,2,4) |
Key Findings:
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:
Anticancer Activity
Compounds with similar structures have demonstrated antineoplastic properties by interfering with cellular mechanisms such as tubulin polymerization and depolymerization. Research indicates that derivatives of piperazine and triazoloquinazoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The triazoloquinazoline scaffold is known for its antibacterial and antifungal activities. Studies have shown that similar compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiviral Effects
Research on related compounds indicates potential antiviral properties against various viruses. The nitrogen atoms in the triazole moiety are believed to play a crucial role in binding to viral enzymes, thereby inhibiting their activity and replication .
Case Studies
Several studies have highlighted the efficacy of compounds similar to 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine:
- Anticancer Efficacy :
- Antimicrobial Testing :
- In vitro assays revealed that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a novel antimicrobial agent.
- Viral Inhibition :
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic System
- Triazoloquinazoline vs. Quinazolinone: The target compound’s triazoloquinazoline core differs from quinazolinones (e.g., ) by replacing the ketone group with a fused triazole ring.
- Triazolo[1,5-a] vs. 1,2,4-Triazole : Unlike 1,2,4-triazoles (), which are widely studied for antimicrobial activity, 1,2,3-triazoles in the target compound may offer distinct electronic profiles due to differing nitrogen positions, influencing binding to targets like kinases or GPCRs .
Substituent Effects
- Benzenesulfonyl Group : Compared to sulfanyl groups in ’s Ethyl 5-sulfanyl-triazoloquinazoline, the benzenesulfonyl moiety in the target compound likely increases metabolic stability and electron-withdrawing effects, which could enhance receptor affinity .
- Piperazine vs. Acetylhydrazone: The 2,4-dimethylphenyl-piperazine substituent in the target compound contrasts with acetylhydrazones in ’s triazolopyrimidines. Piperazine derivatives are known to improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to hydrazones, which may degrade under acidic conditions .
Biologische Aktivität
The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,4-dimethylphenyl)piperazine (CAS Number: 893274-13-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.5 g/mol. Its structure features a piperazine ring substituted with a triazoloquinazoline moiety and a benzenesulfonyl group, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O4S |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 893274-13-0 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole and quinazoline rings have shown efficacy against various bacterial strains. In particular, compounds similar to the one displayed notable activity against Gram-negative bacteria such as Escherichia coli, indicating potential use in treating infections caused by resistant strains .
Anticancer Potential
Research has also pointed towards the anticancer properties of triazoloquinazolines. These compounds have been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific compound under discussion may exhibit similar mechanisms due to its structural analogies with known anticancer agents .
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can act as anxiolytics and antidepressants, possibly affecting serotonin and dopamine receptors .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and anxiety levels.
- Apoptosis Induction : The ability to trigger programmed cell death pathways is a common feature among anticancer agents.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- A study by Zhang et al. (2022) demonstrated that triazoloquinazoline derivatives showed significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Another investigation highlighted the anticancer effects of similar compounds in vitro, showing reduced viability in various cancer cell lines .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what methodologies address them?
The synthesis involves multi-step reactions, including cyclization of triazoloquinazoline cores and sulfonylation. Key challenges include:
- Low yield in triazole-quinazoline fusion : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) and use catalysts like Pd(OAc)₂ for cross-coupling .
- Purification of the sulfonylated intermediate : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) and recrystallization from ethanol/water mixtures .
- Steric hindrance from the 2,4-dimethylphenyl group : Introduce the piperazine moiety early to reduce steric effects during subsequent reactions .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Resolves the triazoloquinazoline core geometry and confirms benzenesulfonyl orientation (e.g., C–S bond length ~1.76 Å) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.8–3.5 ppm). Use DEPT-135 to distinguish CH₃ groups in the 2,4-dimethylphenyl substituent .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 542.18 (calculated for C₂₉H₂₈N₆O₂S) .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize kinases (e.g., PI3K, EGFR) due to triazoloquinazoline’s affinity for ATP-binding pockets. Use fluorescence polarization assays with recombinant proteins .
- Cell-based assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ < 10 µM suggests therapeutic potential) .
- Solubility optimization : Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent interference .
Q. What strategies improve solubility for in vivo studies?
- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release .
- Co-solvent systems : Combine PEG-400 (30%) and saline for intraperitoneal administration .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- DoE (Design of Experiments) : Vary temperature (70–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. DMSO) to identify optimal parameters .
- In situ monitoring : Use FTIR to track sulfonylation completion (disappearance of S=O stretching at 1180 cm⁻¹) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 150°C, improving yield by 15–20% .
Q. What structural features correlate with improved bioactivity in SAR studies?
- Benzenesulfonyl group : Enhances kinase inhibition (e.g., IC₅₀ = 0.8 µM for PI3Kα vs. 5.2 µM for non-sulfonylated analogues) .
- 2,4-Dimethylphenyl substituent : Increases lipophilicity (logP = 3.2), improving membrane permeability .
- Piperazine flexibility : Replace with rigid bicyclic amines (e.g., piperidine) to reduce off-target binding .
Q. How can DFT calculations predict electronic properties and reactivity?
- HOMO-LUMO analysis : Calculate energy gaps (~4.2 eV) to predict electrophilic sites for nucleophilic attack .
- Molecular electrostatic potential (MEP) : Identify electron-deficient regions (e.g., triazole N2) for covalent inhibitor design .
- Docking simulations : Use AutoDock Vina to model interactions with EGFR (binding energy ≤ -9.5 kcal/mol) .
Q. How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?
- Assay standardization : Normalize cell viability protocols (e.g., adherent vs. suspension cells) and validate with positive controls (e.g., staurosporine) .
- Off-target profiling : Screen against a panel of 50 kinases to identify selectivity outliers .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min in human hepatocytes) .
Q. What derivatization strategies enhance selectivity for specific therapeutic targets?
- Bioisosteric replacement : Substitute benzenesulfonyl with thiophene-2-sulfonamide to reduce CYP3A4 inhibition .
- Prodrug design : Add acetyl-protected piperazine to improve oral bioavailability (e.g., 60% vs. 15% for parent compound) .
- Peptide conjugation : Link to RGD motifs for tumor-targeted delivery .
Q. How is stability under physiological conditions assessed and improved?
- Forced degradation studies : Expose to pH 1–13 buffers and analyze by HPLC-UV (degradants >5% indicate instability) .
- Light sensitivity : Store in amber vials under argon to prevent photolytic cleavage of the triazole ring .
- Lyophilization : Formulate with trehalose (10% w/v) for long-term storage at -80°C .
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